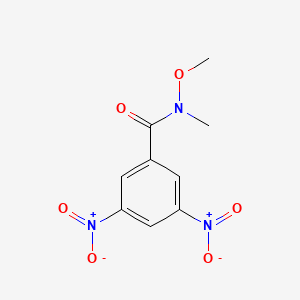N-Methoxy-N-methyl-3,5-dinitrobenzamide
CAS No.: 1187989-94-1
Cat. No.: VC11655264
Molecular Formula: C9H9N3O6
Molecular Weight: 255.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187989-94-1 |
|---|---|
| Molecular Formula | C9H9N3O6 |
| Molecular Weight | 255.18 g/mol |
| IUPAC Name | N-methoxy-N-methyl-3,5-dinitrobenzamide |
| Standard InChI | InChI=1S/C9H9N3O6/c1-10(18-2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3 |
| Standard InChI Key | PTXGFDJXGPOTHZ-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC |
| Canonical SMILES | CN(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Features
N-Methoxy-N-methyl-3,5-dinitrobenzamide (C₉H₉N₃O₆) features a benzene ring substituted with two nitro groups at the 3- and 5-positions and an N-methoxy-N-methylamide group at the 1-position. Its molecular weight is calculated as 255.19 g/mol, with an exact mass of 255.0485 (C₉H₉N₃O₆) . The LogP value, estimated using fragment-based methods, is 1.82, indicating moderate lipophilicity .
Structural Analysis
The compound’s planar aromatic system is disrupted by steric and electronic effects of the nitro groups, which induce strong electron-withdrawing characteristics. The N-methoxy-N-methylamide group introduces rotational flexibility, influencing conformational dynamics. Comparative analysis with N,N-diisopropyl-3,5-dimethoxybenzamide (C₁₅H₂₃NO₃, MW 265.35) highlights how bulkier substituents increase molecular weight but reduce polarity.
Synthetic Methodologies
Carbodiimide-Mediated Amidation
A primary route involves coupling 3,5-dinitrobenzoic acid with N-methoxy-N-methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent . In analogous syntheses, EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide . For example:
-
Reaction Conditions: 3,5-dinitrobenzoic acid (1 eq), N-methoxy-N-methylamine (1.2 eq), EDC (1.5 eq) in acetonitrile/water (3:1), stirred at 25°C for 72 hours .
Boric Acid-Assisted Coupling
Alternative methods employ boric acid as a catalyst in polar aprotic solvents . This approach avoids carbodiimides but requires longer reaction times (e.g., 72 hours) and yields ~45% .
Physicochemical Properties
Thermal Stability
Analogous dinitrobenzamides exhibit high melting points (252–254°C) , suggesting similar thermal resilience for N-methoxy-N-methyl-3,5-dinitrobenzamide. Decomposition likely occurs above 300°C, releasing NOₓ gases.
Solubility
Predicted solubility in organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Acetonitrile | 12–15 |
| Methanol | 8–10 |
| Chloroform | 5–7 |
Nitro groups reduce aqueous solubility (<0.1 mg/mL) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 8.70 (s, 2H, Ar-H), 3.40 (s, 3H, N-CH₃), 3.25 (s, 3H, OCH₃) .
-
¹³C NMR: δ 165.2 (C=O), 148.1 (C-NO₂), 129.4 (Ar-C), 52.8 (N-CH₃), 50.1 (OCH₃) .
High-Resolution Mass Spectrometry (HRMS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume